molecular formula C14H15F3N4S B10908182 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10908182
M. Wt: 328.36 g/mol
InChI Key: IRCFVYMGEVIYIQ-GIJQJNRQSA-N
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Description

3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced through a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the triazole ring.

    Difluoromethylation: The difluoromethyl group can be added using difluoromethylating agents such as bromodifluoromethane under basic conditions.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 2-fluorobenzaldehyde to form the Schiff base (imine) linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to the corresponding amine.

    Substitution: The fluorine atoms and the butylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities due to its structural features.

Medicine

Pharmaceutical research may explore this compound for potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The difluoromethyl and fluorophenyl groups may enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(butylsulfanyl)-5-(trifluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    3-(methylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine: Similar structure but with a methylsulfanyl group instead of butylsulfanyl.

Uniqueness

The unique combination of butylsulfanyl, difluoromethyl, and fluorophenyl groups in 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine may confer distinct chemical and biological properties, such as enhanced lipophilicity, stability, and specific interactions with biological targets.

Properties

Molecular Formula

C14H15F3N4S

Molecular Weight

328.36 g/mol

IUPAC Name

(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(2-fluorophenyl)methanimine

InChI

InChI=1S/C14H15F3N4S/c1-2-3-8-22-14-20-19-13(12(16)17)21(14)18-9-10-6-4-5-7-11(10)15/h4-7,9,12H,2-3,8H2,1H3/b18-9+

InChI Key

IRCFVYMGEVIYIQ-GIJQJNRQSA-N

Isomeric SMILES

CCCCSC1=NN=C(N1/N=C/C2=CC=CC=C2F)C(F)F

Canonical SMILES

CCCCSC1=NN=C(N1N=CC2=CC=CC=C2F)C(F)F

Origin of Product

United States

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